N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide includes an oxindole moiety fused with a biphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of an oxindole derivative with a biphenyl carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxindole ring to its reduced form.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional functional groups, while reduction may produce reduced oxindole compounds. Substitution reactions can introduce various substituents onto the biphenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition results in the antiproliferative effects observed in various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide
- (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides
- (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides
Uniqueness
N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple protein kinases and its potential as an anticancer agent set it apart from other similar compounds. Additionally, the presence of both oxindole and biphenyl moieties in its structure provides a versatile platform for further chemical modifications and the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-13-17-12-18(10-11-19(17)23-20)22-21(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMLMCXIETZVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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